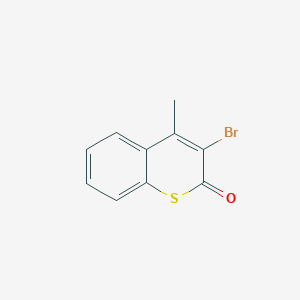
3-Bromo-4-methyl-2H-1-benzothiopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-2H-1-benzothiopyran-2-one is a chemical compound belonging to the class of benzothiopyrans. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a bromine atom, a methyl group, and a benzothiopyran ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one typically involves the bromination of 4-methyl-2H-1-benzothiopyran-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2H-1-benzothiopyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 3-substituted-4-methyl-2H-1-benzothiopyran-2-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or alcohol derivatives.
Scientific Research Applications
3-Bromo-4-methyl-2H-1-benzothiopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiopyran ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylbenzaldehyde
- 2H-1-Benzothiopyran-2-one
- 6-Bromo-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Comparison
Compared to similar compounds, 3-Bromo-4-methyl-2H-1-benzothiopyran-2-one is unique due to the presence of both a bromine atom and a methyl group on the benzothiopyran ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
142074-78-0 |
|---|---|
Molecular Formula |
C10H7BrOS |
Molecular Weight |
255.13 g/mol |
IUPAC Name |
3-bromo-4-methylthiochromen-2-one |
InChI |
InChI=1S/C10H7BrOS/c1-6-7-4-2-3-5-8(7)13-10(12)9(6)11/h2-5H,1H3 |
InChI Key |
ZEAZLEIIPLNKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)SC2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















